[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine
Overview
Description
[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine typically involves multiple steps. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has shown potential as a kinase inhibitor, making it valuable in studying cell signaling pathways.
Medicine: Its antitumor and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The exact mechanism of action of [5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
- 4H-Pyrrolo[2,3-b]pyrazine, 2-bromo-
- 2-Bromo-5H-pyrrolo[3,2-b]pyrazine
Uniqueness
[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine is unique due to its specific hydrazinyl and tosyl functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolopyrazine derivatives .
Properties
Molecular Formula |
C13H13N5O2S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C13H13N5O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(18)15-8-12(16-11)17-14/h2-8H,14H2,1H3,(H,16,17) |
InChI Key |
CLQQMOFYVSCEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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